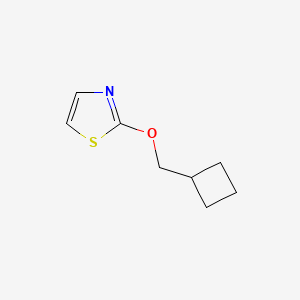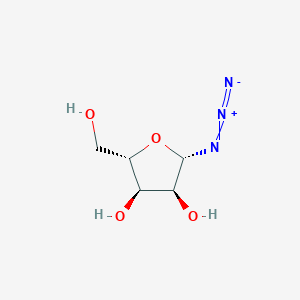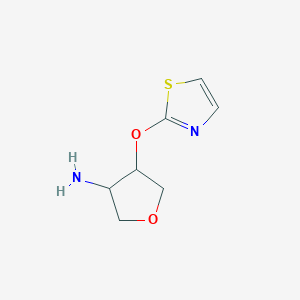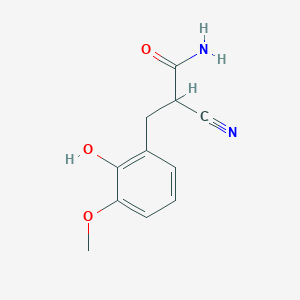![molecular formula C13H12N4O2 B2727304 (2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid CAS No. 1016748-50-7](/img/structure/B2727304.png)
(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid, or 2,4-DMAPP, is a small molecule that has a wide range of applications in the scientific community. It is an important intermediate in the synthesis of many drugs, and has been used in research due to its diverse biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid:
Cancer Treatment
(2,4-Dimethylpyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid: has shown potential as a CDK2 inhibitor , which is crucial in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) plays a significant role in cell cycle regulation. Inhibiting CDK2 can lead to the selective targeting of tumor cells, making it a promising candidate for anti-cancer therapies .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties . These properties are essential for developing new treatments for epilepsy and other seizure-related disorders. The compound’s ability to modulate neural activity makes it a valuable candidate for further investigation in this field .
Antidepressant Effects
Studies have also explored the antidepressant effects of this compound. It has been evaluated using various behavioral tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), to confirm its potential in treating depression. These findings suggest that the compound could be developed into new antidepressant medications .
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe . Pyrazolo[1,5-a]pyrimidines-based fluorophores have been studied for their strong solvatofluorochromic effects, which are useful in various imaging applications. This makes the compound valuable in biological and chemical research where fluorescence is used to track and study molecular interactions .
Anti-inflammatory Agents
There is potential for this compound to act as an anti-inflammatory agent . Its structure suggests it could inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs. This application is particularly relevant for treating chronic inflammatory diseases .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties . Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for developing new antimicrobial agents. This is crucial in the fight against antibiotic-resistant pathogens .
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound. It has shown potential in protecting neural cells from damage, which is essential for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes, such as kinases , has been studied extensively. This property is valuable in various therapeutic areas, including cancer, inflammation, and metabolic disorders. Enzyme inhibition is a critical mechanism in drug development, and this compound’s efficacy in this area makes it a significant focus of research .
Propiedades
IUPAC Name |
2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-7-10(6-11(18)19)8(2)17-13(15-7)9-4-3-5-14-12(9)16-17/h3-5H,6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFZCLWHNZSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)




![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)


